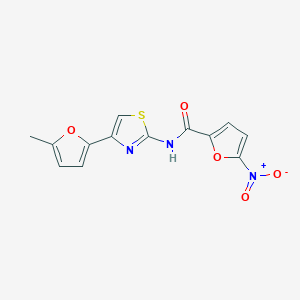

N-(4-(5-甲基呋喃-2-基)噻唑-2-基)-5-硝基呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

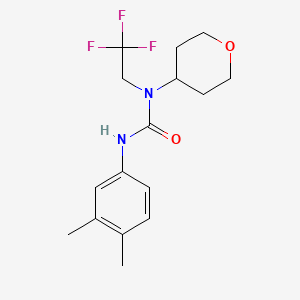

The compound "N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide" is a derivative of nitrofuran and thiazole, which are chemical structures known for their biological activities. The nitrofuran moiety, in particular, has been associated with antileishmanial activity, as well as carcinogenic properties in certain contexts .

Synthesis Analysis

The synthesis of related nitrofuran derivatives often involves the use of click chemistry, as seen in the production of triazole derivatives containing the nitrofuran unit . Another approach to synthesizing nitrofuran derivatives, specifically 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, involves the attachment of piperazinyl-linked benzamidine substituents, which are confirmed by various spectroscopic methods including IR, 1H NMR, 13C NMR, and Mass spectral data .

Molecular Structure Analysis

The molecular structure of nitrofuran derivatives is crucial for their biological activity. For instance, the presence of a piperazinyl-linked benzamidine substituent has been shown to significantly influence the antileishmanial activity of these compounds. The most active compound in one study was found to have a n-propyl side chain on the benzamidine, indicating the importance of the substituent's nature on the compound's efficacy .

Chemical Reactions Analysis

Nitrofuran derivatives can undergo various chemical reactions. For example, the reaction of a related compound, ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, with bases can lead to the opening of the thiadiazole ring or the formation of thioamides, depending on the reaction conditions and the bases used. These reactions demonstrate the reactivity of the furan and thiadiazole rings under different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrofuran derivatives like "N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide" are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and the heterocyclic furan and thiazole rings contribute to the compound's reactivity and potential biological activity. The specific physical properties such as melting point, solubility, and stability would depend on the exact structure and substituents present in the compound .

科学研究应用

抗菌活性

N-(4-(5-甲基呋喃-2-基)噻唑-2-基)-5-硝基呋喃-2-甲酰胺及其类似物已因其抗菌特性而被研究。哈桑等人进行的一项研究。(2020) 涉及设计和合成一系列带有呋喃和吡唑支架的呋喃妥英®类似物。这些化合物针对革兰氏阳性和革兰氏阴性细菌评估了它们的抗菌特性,将它们的有效性与标准药物呋喃妥英® (Hassan et al., 2020) 进行了比较。

姐妹染色单体交换增强

据 Shirai 和 Wang (1980) 报道,该化合物和相关的硝基呋喃与中国仓鼠卵巢细胞中姐妹染色单体交换的增加有关。这项研究表明,所有测试的硝基呋喃都显着增加了这些细胞中姐妹染色单体交换的频率,并且对沙门氏菌也具有诱变性 (Shirai & Wang, 1980)。

致癌潜力

Cohen 等人的研究。(1975) 调查了包括与所讨论化合物类似的化合物在内的各种 5-硝基呋喃的致癌性。这些化合物被喂给 Sprague-Dawley 雌性大鼠,研究报告称在不同组织中诱发了各种类型的肿瘤 (Cohen et al., 1975)。

在尿路上皮癌中的作用

Spry 等人的一项研究。(1985) 探讨了肾脏代谢和排泄在大鼠 5-硝基呋喃诱导的尿路上皮癌中的作用。该研究深入了解了这些化合物在肾脏中的代谢和排泄过程,这可以解释所测试的 5-硝基呋喃的不同致癌潜力 (Spry et al., 1985)。

抗利什曼原虫活性

Tahghighi 等人的研究。(2012) 专注于合成和评估各种 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑-2-胺的抗利什曼原虫活性。这些化合物对利什曼原虫主要鞭毛体形式表现出有希望的抗利什曼原虫活性 (Tahghighi et al., 2012)。

DNA 断裂

McCalla 等人。(1971) 研究了包括与主题化学物质类似的化合物在内的硝基呋喃衍生物对大肠杆菌 DNA 的影响。他们发现某些浓度会导致 DNA 中的单链断裂,表明具有潜在的诱变效应 (McCalla et al., 1971)。

作用机制

Target of action

Many compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of a compound is highly dependent on its structure and the target it interacts with. For example, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of action

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some compounds can induce cell death in cancer cells, while others can inhibit the replication of viruses .

属性

IUPAC Name |

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5S/c1-7-2-3-9(20-7)8-6-22-13(14-8)15-12(17)10-4-5-11(21-10)16(18)19/h2-6H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWKOEBSJBASLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)